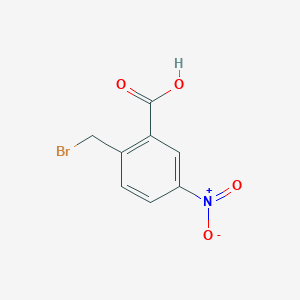

2-(Bromomethyl)-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Bromomethyl)-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a nitro group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid typically involves the bromination of 5-nitrobenzoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually conducted in an organic solvent such as carbon tetrachloride or chloroform under reflux conditions. The bromination reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl group at the ortho position relative to the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Bromomethyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Substituted benzoic acid derivatives with various functional groups.

Reduction: 2-(Aminomethyl)-5-nitrobenzoic acid.

Oxidation: 2-(Carboxymethyl)-5-nitrobenzoic acid.

Applications De Recherche Scientifique

Synthesis and Reactivity

2-(Bromomethyl)-5-nitrobenzoic acid is utilized as a precursor in the synthesis of various organic compounds. Its bromomethyl and nitro groups make it a versatile building block in organic chemistry. Notably, it can be employed in:

- Synthesis of Peptides : The compound serves as a key reactant in the preparation of polypeptide chains via solid-phase synthesis. The bromomethyl group allows for the attachment of amino acids, while the nitro group can facilitate further chemical modifications .

- Photocleavable Linkers : It functions as a photocleavable linker in bioconjugation applications, enabling the release of biomolecules upon light activation .

Biological Applications

The biological evaluation of this compound has revealed its potential as an antitumoral agent. Studies indicate that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines, making it a candidate for further pharmacological exploration .

| Compound | IC50 (μM) | EC50 (μM) |

|---|---|---|

| This compound | 20.1 ± 1.1 | NI* |

| Derivative A | 0.46 ± 0.03 | 6.0 ± 0.1 |

| Derivative B | 0.56 ± 0.03 | 14.5 ± 0.8 |

| Derivative C | 1.3 ± 0.1 | 5.2 ± 0.3 |

*NI = No Inhibition

Case Studies

- Solid-Phase Peptide Synthesis : A study demonstrated that using this compound as a resin-bound intermediate allowed for efficient synthesis of protected peptide acids and amides, which were subsequently released via photolysis without damaging sensitive functional groups .

- Antitumor Activity : Research published in the Chemical and Pharmaceutical Bulletin highlighted the antitumor properties of nitroaromatic compounds, including derivatives of this compound, showing promising results against human cancer cell lines .

- Photocleavable Linkers : The compound has been successfully applied as a photocleavable linker in colloidal crystal systems, allowing for localized photoinversion of surface charges, which is crucial for advanced material science applications .

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-5-nitrobenzoic acid depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions with biological targets.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound derivatives depend on the specific functional groups present in the final compounds. These targets may include enzymes, receptors, or other biomolecules that interact with the substituted benzoic acid derivatives.

Comparaison Avec Des Composés Similaires

2-(Chloromethyl)-5-nitrobenzoic acid: Similar structure with a chloromethyl group instead of a bromomethyl group.

2-(Bromomethyl)-4-nitrobenzoic acid: Similar structure with the nitro group at the fourth position instead of the fifth position.

2-(Bromomethyl)-3-nitrobenzoic acid: Similar structure with the nitro group at the third position instead of the fifth position.

Uniqueness: 2-(Bromomethyl)-5-nitrobenzoic acid is unique due to the specific positioning of the bromomethyl and nitro groups on the benzene ring This arrangement can influence the compound’s reactivity and the types of reactions it undergoes

Activité Biologique

2-(Bromomethyl)-5-nitrobenzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromomethyl group : Enhances reactivity and potential for biological interactions.

- Nitro group : Often associated with increased biological activity, particularly in antimicrobial and anticancer contexts.

The molecular formula is C9H8BrNO2, with a molecular weight of approximately 246.07 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in vitro and in vivo. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

- Case Study : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of caspase activation |

| HT-29 (Colon) | 30 | Cell cycle arrest at G2/M phase |

The compound's ability to trigger apoptotic pathways presents opportunities for further research into its use as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in microbial metabolism.

- Caspase Activation : In cancer cells, it appears to activate caspases, leading to programmed cell death.

- Cytokine Modulation : The compound modulates the release of inflammatory cytokines, contributing to its anti-inflammatory effects.

Propriétés

IUPAC Name |

2-(bromomethyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQUJFBMLKJQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.